

Application Note: 5-Chloro-2-iodo-3-methylaniline in Modular Drug Synthesis

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Compound of Interest

Compound Name: 5-Chloro-2-iodo-3-methylaniline

CAS No.: 1150617-63-2

Cat. No.: B1461239

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Executive Summary

5-Chloro-2-iodo-3-methylaniline (CAS 1150617-63-2) represents a high-value "linchpin" scaffold for the rapid assembly of poly-functionalized heterocycles.^{[1][2]} Its utility stems from its orthogonal reactivity profile: three distinct functional handles (amine, iodide, chloride) that can be activated sequentially under controlled conditions.^{[1][2]}

This guide details the strategic application of this molecule in synthesizing kinase inhibitor cores (indoles, quinazolines) and biaryl systems.^[1] Special emphasis is placed on overcoming the steric hindrance imposed by the C3-methyl group, which significantly alters the reactivity landscape of the C2-iodide compared to non-methylated analogs.

Structural Analysis & Chemoselectivity Strategy

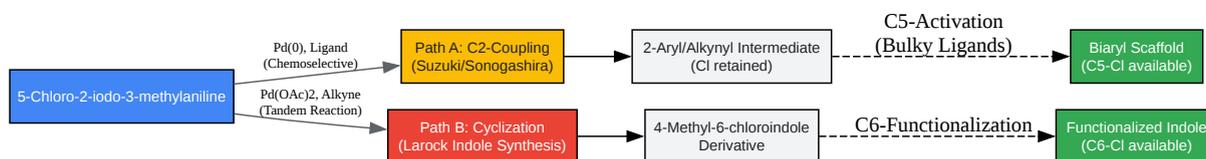
The Reactivity Hierarchy

To maximize yield and minimize side reactions, chemists must respect the intrinsic reactivity order of the substituents.

Position	Substituent	Reactivity	Strategic Role
C2	Iodine	Highest	Primary cross-coupling site (Suzuki, Sonogashira).[1][2] Note: Reactivity is attenuated by the ortho C3-Methyl group.[1][2]
N1	Amine	High	Nucleophile for cyclization (Larock, Buchwald) or amide formation.[1][2]
C5	Chlorine	Moderate/Low	Latent handle.[1][2] Remains inert during C2-functionalization; activated later via specialized ligands.[1][2]
C3	Methyl	Inert	Steric blocker.[1][2] Enforces atropisomerism in biaryls; restricts rotation in drug binding pockets.[1][2]

Reactivity Workflow Visualization

The following diagram illustrates the logical flow for sequential functionalization, highlighting the critical decision points based on catalyst selection.



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Figure 1: Divergent synthetic pathways. Path A exploits the C-I bond for cross-coupling while preserving the C-Cl bond. Path B utilizes the ortho-amino-iodide motif for heterocycle formation.[2]

Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methyl group creates significant steric bulk around the C2-iodine.[2]

Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish turnover or homocoupling.[1][2]

Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos, which form highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl halides.[1][2]

Materials

- Substrate: **5-Chloro-2-iodo-3-methylaniline** (1.0 equiv)
- Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]
- Catalyst: Pd(OAc)₂ (2 mol%)[1][2]
- Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1][2]
- Base: K₃PO₄ (3.0 equiv)[1][2]
- Solvent: Toluene/Water (10:1)[1][2]

Step-by-Step Methodology

- Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes to generate the active catalyst species (solution turns from orange to pale yellow/colorless).
- Substrate Addition: Add the aniline substrate, arylboronic acid, and K₃PO₄.^[1]
- Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen poisons the electron-rich phosphine).^{[1][2]}
- Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/TLC.^{[1][2]}
 - Note: Do not exceed 100°C initially to avoid oxidative addition into the C5-Chlorine bond.^{[1][2]}
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.^{[1][2]} Dry over Na₂SO₄.^{[1][2]}
- Purification: Flash chromatography. The free amine usually makes the product slightly polar; consider adding 1% Et₃N to the eluent.

Expected Outcome: >85% yield of the 2-aryl-5-chloro-3-methylaniline.^{[1][2]} The C5-Cl bond remains >98% intact under these conditions.^{[1][2]}

Protocol B: Larock Indole Synthesis (Tandem Cyclization)

Challenge: The "ortho-effect" of the C3-methyl group can slow down the migratory insertion step of the alkyne. Solution: Higher catalyst loading and the use of a soluble base (DABCO or carbonate) facilitate the process.

Materials

- Substrate: **5-Chloro-2-iodo-3-methylaniline** (1.0 equiv)
- Internal Alkyne: Disubstituted alkyne (1.2 equiv)

- Catalyst: Pd(OAc)₂ (5 mol%)[1][2]
- Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)[1][2]
- Additive: LiCl (1.0 equiv) (Stabilizes the palladacycle intermediate)[1][2]
- Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Methodology

- Setup: Charge a pressure tube with the aniline, alkyne, Pd(OAc)₂, Base, and LiCl.[1]
- Solvent: Add DMF (anhydrous, 5 mL/mmol).
- Reaction: Heat to 100°C for 12-24 hours.
 - Mechanistic Insight: The Pd(0) inserts into the C-I bond.[1] The alkyne inserts into the Pd-Ar bond. The nitrogen then displaces the Pd to close the ring. The C3-methyl group will end up at the C4 position of the indole, potentially influencing the regioselectivity of the alkyne insertion if the alkyne is unsymmetrical.
- Regioselectivity Check: If using an unsymmetrical alkyne (R₁-C≡C-R₂), the larger group typically ends up adjacent to the C3 position of the indole (beta to the nitrogen) to minimize steric clash with the C4-Methyl (originally C3 of the aniline).
- Workup: Dilute with water (5x volume) and extract with Et₂O. (DMF removal is critical).

Expected Outcome: Formation of a 4-methyl-6-chloroindole derivative.[1][2]

Protocol C: Late-Stage C5-Chlorine Activation

Context: Once the C2 position is functionalized (e.g., converted to an indole or biaryl), the C5-chlorine can be activated for a second coupling event.[1] Requirement: This bond is stronger (Bond Dissociation Energy ~96 kcal/mol) than the C-I bond.[1][2] Conditions:

- Catalyst: Pd₂(dba)₃ or [Pd(allyl)Cl]₂.
- Ligand: XPhos or BrettPhos (Required for aryl chlorides).[1][2]

- Temperature: 100°C - 120°C.[1][2]
- Solvent: 1,4-Dioxane or t-Amyl alcohol.[1][2]

Safety & Handling (MSDS Summary)

- Acute Toxicity: Like most haloanilines, this compound is toxic if swallowed or absorbed through the skin.[1] Potential for methemoglobinemia (cyanosis).[1][2]
- Sensitization: Potential skin sensitizer.[1][2] Handle in a fume hood with nitrile gloves.[1][2]
- Storage: Light sensitive (due to C-I bond).[1][2] Store in amber vials under inert atmosphere at 2-8°C to prevent iodine liberation (discoloration).

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